1-(4-fluorophenyl)-4-[(2-nitrophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4-[(2-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development. This compound features a fluorophenyl group and a nitrophenylmethyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-[(2-nitrophenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2-nitrobenzyl chloride.
Formation of Intermediate: The 4-fluoroaniline is reacted with piperazine to form 1-(4-fluorophenyl)piperazine.
Final Product Formation: The intermediate is then reacted with 2-nitrobenzyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-[(2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Substitution: The piperazine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl halides under basic conditions.
Major Products Formed
Reduction of Nitro Group: 1-(4-fluorophenyl)-4-[(2-aminophenyl)methyl]piperazine.
Substitution on Piperazine Ring: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-[(2-nitrophenyl)methyl]piperazine would depend on its specific biological target. Generally, compounds in the piperazine class can interact with various receptors or enzymes in the body, leading to a range of pharmacological effects. The fluorophenyl and nitrophenylmethyl groups may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-fluorophenyl)-4-[(2-aminophenyl)methyl]piperazine: Similar structure but with an amine group instead of a nitro group.
Uniqueness
1-(4-fluorophenyl)-4-[(2-nitrophenyl)methyl]piperazine is unique due to the presence of both a fluorophenyl and a nitrophenylmethyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(2-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-15-5-7-16(8-6-15)20-11-9-19(10-12-20)13-14-3-1-2-4-17(14)21(22)23/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKLJQNQCJBVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.